Methylphenylmalonic acid
Overview
Description
Methylphenylmalonic acid is an organic compound that belongs to the class of malonic acid derivatives It is characterized by the presence of a methyl group and a phenyl group attached to the malonic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylphenylmalonic acid can be synthesized through the malonic ester synthesis. The process involves the following steps :
Deprotonation: The di-ester of malonic acid is deprotonated using a weak base to form an enolate.
Alkylation: The enolate undergoes an S_N2 reaction with an alkyl halide, forming a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation, producing the desired compound.
Industrial Production Methods
Industrial production of methyl(phenyl)malonic acid typically involves large-scale synthesis of half-esters of malonic acid. This process includes selective monohydrolysis of symmetric diesters, which is environmentally benign and efficient .
Chemical Reactions Analysis
Types of Reactions
Methylphenylmalonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, ketones, and substituted derivatives .
Scientific Research Applications
Methylphenylmalonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme functions.
Medicine: It serves as a diagnostic marker in certain medical conditions and is investigated for potential therapeutic uses.
Industry: This compound is employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl(phenyl)malonic acid involves its interaction with specific molecular targets and pathways. It acts as an intermediate in metabolic processes, influencing the conversion of substrates and the formation of products. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as decarboxylation and substitution .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylmalonic acid
- 2-Ethylmalonic acid
- 2-Phenylmalonic acid
Uniqueness
Methylphenylmalonic acid is unique due to the presence of both a methyl and a phenyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives .
Properties
IUPAC Name |
2-methyl-2-phenylpropanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-10(8(11)12,9(13)14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBCMGFBNMOMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-02-2 | |
Record name | 2-Methyl-2-phenylpropanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4371-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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